molecular formula C11H12O2 B13290259 2-Ethyl-7-methyl-2,3-dihydro-1-benzofuran-3-one

2-Ethyl-7-methyl-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B13290259
M. Wt: 176.21 g/mol
InChI Key: XQRVYLSZIAQOPD-UHFFFAOYSA-N
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Description

2-Ethyl-7-methyl-2,3-dihydro-1-benzofuran-3-one is a chemical compound belonging to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-7-methyl-2,3-dihydro-1-benzofuran-3-one typically involves the construction of the benzofuran ring. One common method is the Rhodium (III)-catalyzed C-H activation followed by carbooxygenation of 1,3-dienes . This method offers good chemoselectivity and substrate compatibility.

Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve microwave-assisted synthesis (MWI) due to its efficiency and high yield . This method is particularly useful for producing complex benzofuran derivatives that are difficult to prepare using traditional methods.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-7-methyl-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create new derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include iodine for cyclization , borane-dimethyl sulfide complex for reduction , and various oxidizing agents for oxidation reactions. The conditions for these reactions typically involve controlled temperatures and specific catalysts to ensure high yield and selectivity.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, iodine-induced cyclization can produce 3-iodobenzofuranaldehyde , while reduction reactions can yield various reduced benzofuran derivatives.

Scientific Research Applications

2-Ethyl-7-methyl-2,3-dihydro-1-benzofuran-3-one has numerous scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, its derivatives have shown significant anti-tumor and antibacterial activities

Mechanism of Action

The mechanism of action of 2-Ethyl-7-methyl-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity is believed to be due to its ability to inhibit certain enzymes involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-Ethyl-7-methyl-2,3-dihydro-1-benzofuran-3-one include other benzofuran derivatives such as benzothiophene and coumarin . These compounds share similar structural features and biological activities.

Uniqueness: What sets this compound apart is its unique combination of substituents, which can significantly influence its biological activity and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

2-ethyl-7-methyl-1-benzofuran-3-one

InChI

InChI=1S/C11H12O2/c1-3-9-10(12)8-6-4-5-7(2)11(8)13-9/h4-6,9H,3H2,1-2H3

InChI Key

XQRVYLSZIAQOPD-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)C2=CC=CC(=C2O1)C

Origin of Product

United States

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